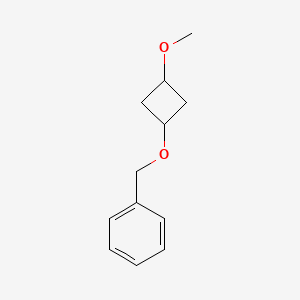

cis-1-(Benzyloxy)-3-methoxycyclobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-1-(Benzyloxy)-3-methoxycyclobutane: is an organic compound characterized by a cyclobutane ring substituted with a benzyloxy group at the first carbon and a methoxy group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(Benzyloxy)-3-methoxycyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyloxy-substituted cyclobutane precursor with methanol in the presence of a strong acid catalyst. The reaction conditions often require careful temperature control to ensure the desired cis configuration is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and purification techniques, such as distillation and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-1-(Benzyloxy)-3-methoxycyclobutane can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced cyclobutane derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups are replaced by other functional groups using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced cyclobutane derivatives.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block in Organic Synthesis : cis-1-(Benzyloxy)-3-methoxycyclobutane serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique stereochemical properties allow researchers to explore various chemical transformations and reactions.

- Stereochemical Studies : The compound is used to study stereochemical effects in reactions, providing insights into reaction mechanisms and pathways.

2. Biology

- Enzyme-Catalyzed Reactions : This compound can act as a probe for studying enzyme interactions and metabolic pathways. Its structural features enable researchers to investigate enzyme-substrate interactions and the mechanisms underlying these processes.

3. Medicine

- Drug Development : The compound has potential applications in medicinal chemistry as a scaffold for designing new therapeutic agents. Its ability to undergo diverse chemical transformations makes it suitable for synthesizing novel pharmaceuticals.

- Pharmacological Research : Ongoing studies are evaluating its biological activity, particularly its influence on drug metabolism and efficacy through interactions with cytochrome P450 enzymes.

4. Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in producing polymers, resins, and other advanced materials due to its reactivity and stability.

Case Studies

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound interacts with cytochrome P450 enzymes, influencing drug metabolism. For example:

- CYP2D6 Inhibition : A study found that this compound significantly inhibits CYP2D6, an enzyme critical for metabolizing many antidepressants. This inhibition could lead to increased plasma levels of these drugs, necessitating dosage adjustments.

Case Study 2: Impact on Drug Clearance

Another study investigated the compound's effect on CYP3A4:

- CYP3A4 Activation : The compound was identified as an activator of CYP3A4, which is involved in metabolizing approximately half of all pharmaceuticals. This suggests that this compound could enhance the clearance of certain drugs from the body.

Mechanism of Action

The mechanism of action of cis-1-(Benzyloxy)-3-methoxycyclobutane involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound can act as a substrate or inhibitor, binding to the active site of enzymes and modulating their activity. The benzyloxy and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

- cis-1-(Benzyloxy)-2-methoxycyclobutane

- trans-1-(Benzyloxy)-3-methoxycyclobutane

- cis-1-(Benzyloxy)-3-ethoxycyclobutane

Comparison: cis-1-(Benzyloxy)-3-methoxycyclobutane is unique due to its specific substitution pattern and cis configuration Compared to its trans isomer, the cis configuration results in different stereochemical properties, affecting its reactivity and interactions with other molecules

Biological Activity

Cis-1-(Benzyloxy)-3-methoxycyclobutane is a cyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, typically involving the alkylation of cyclobutane derivatives. The presence of both benzyloxy and methoxy groups is crucial for its biological activity. The specific synthetic routes often utilize reagents like sodium hydride for deprotonation and various alkyl halides for substitution reactions.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as:

- Antitumor Agent : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that at concentrations ranging from 0 to 200 µM, this compound significantly reduced cell viability compared to control groups .

- Enzyme Inhibitor : Its structural features suggest that it may interact with specific enzymes involved in metabolic pathways. The hydroxyl and carboxylate functionalities can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes | |

| Antimicrobial | Preliminary antibacterial activity observed |

The mechanism by which this compound exerts its biological effects is primarily through:

- Enzyme Interaction : The compound may act as a reversible inhibitor by binding to the active sites of enzymes, thereby altering their function.

- Cell Proliferation Modulation : It has been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Preclinical Oncology Studies : In a research initiative aimed at developing novel anticancer therapies, this compound was identified as a promising candidate due to its selective cytotoxicity against malignant cells while sparing normal cells .

- Metabolic Pathway Exploration : A collaborative study utilized this compound to investigate its role in metabolic pathways involving enzyme-substrate interactions, providing insights into its pharmacological potential.

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

(3-methoxycyclobutyl)oxymethylbenzene |

InChI |

InChI=1S/C12H16O2/c1-13-11-7-12(8-11)14-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |

InChI Key |

DRAFPQXZQPSXRI-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC(C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.